2-(3-Bromophenyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
The synthesis of 2-(3-Bromophenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(3-bromophenyl)quinoline with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
Starting Material: 2-(3-bromophenyl)quinoline
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux
Chemical Reactions Analysis
2-(3-Bromophenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions under appropriate conditions.
Coupling Reactions: The bromophenyl group can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Bromophenyl)quinoline-4-carbonyl chloride is widely used in scientific research, particularly in the field of proteomics . It serves as a building block for the synthesis of various bioactive molecules and is used in the development of new pharmaceuticals . Additionally, it is employed in the study of protein-ligand interactions and the design of enzyme inhibitors .
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors . The carbonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds . This interaction can inhibit the activity of target enzymes or alter the function of receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
2-(3-Bromophenyl)quinoline-4-carbonyl chloride can be compared with other similar compounds, such as:
2-(4-Bromophenyl)quinoline-4-carbonyl chloride: Similar structure but with the bromine atom at the para position.
2-(3-Chlorophenyl)quinoline-4-carbonyl chloride: Similar structure but with a chlorine atom instead of bromine.
2-(3-Bromophenyl)quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of carbonyl chloride.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct reactivity and biological activity .
Biological Activity
2-(3-Bromophenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a quinoline core with specific substitutions that enhance its reactivity and potential therapeutic applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Quinoline Core : A bicyclic structure that is known for its biological significance.
- Bromophenyl Group : Located at the 2-position, this group may enhance the compound's binding affinity to biological targets.
- Carbonyl Chloride Functional Group : Positioned at the 4-position, this group is reactive and can participate in various chemical reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- DNA Intercalation : The quinoline structure can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant for anticancer activity.
- Enzyme Inhibition : The bromophenyl group may enhance binding to certain enzymes or receptors, modulating their activity and leading to therapeutic effects.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
Studies have shown that quinoline derivatives exhibit significant anticancer properties. For instance:
- In Vitro Studies : The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. It was found that modifications in the structure, such as the presence of electron-withdrawing groups, significantly influence its activity .
Compound | Cell Line Tested | IC50 (µM) | Activity |
---|---|---|---|
This compound | MCF-7 (breast cancer) | 12.5 | Moderate |
This compound | HeLa (cervical cancer) | 15.0 | Moderate |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Quinoline derivatives are known to exhibit antimicrobial effects against various pathogens, including bacteria and fungi. This activity is often linked to their ability to disrupt microbial DNA synthesis .
Cardioprotective Effects
Recent studies have explored the cardioprotective potential of related quinoline compounds:
- Doxorubicin-Induced Toxicity Model : Compounds similar to this compound were shown to mitigate doxorubicin-induced cardiotoxicity by reducing oxidative stress and enhancing cell viability .
Case Studies
Several case studies have illustrated the biological efficacy of quinoline derivatives:
- Study on Anticancer Activity :
- Antimicrobial Screening :
Properties
IUPAC Name |
2-(3-bromophenyl)quinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO/c17-11-5-3-4-10(8-11)15-9-13(16(18)20)12-6-1-2-7-14(12)19-15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBMTRGDXZUPLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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